Multicolosic acid

Description

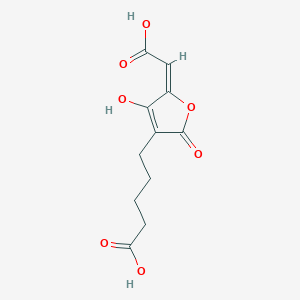

Structure

2D Structure

Properties

CAS No. |

54854-94-3 |

|---|---|

Molecular Formula |

C11H12O7 |

Molecular Weight |

256.21 g/mol |

IUPAC Name |

5-[(5E)-5-(carboxymethylidene)-4-hydroxy-2-oxofuran-3-yl]pentanoic acid |

InChI |

InChI=1S/C11H12O7/c12-8(13)4-2-1-3-6-10(16)7(5-9(14)15)18-11(6)17/h5,16H,1-4H2,(H,12,13)(H,14,15)/b7-5+ |

InChI Key |

MGCQOGPQJCIIGF-FNORWQNLSA-N |

Isomeric SMILES |

C(CCC(=O)O)CC1=C(/C(=C\C(=O)O)/OC1=O)O |

Canonical SMILES |

C(CCC(=O)O)CC1=C(C(=CC(=O)O)OC1=O)O |

Origin of Product |

United States |

Historical Evolution of Multicolosic Acid Investigations

Initial Discovery and Isolation from Fungal Sources

The first report of multicolosic acid emerged from studies on the metabolic products of the filamentous fungus Penicillium multicolor. In 1974, researchers Julian A. Gudgeon, John S. E. Holker, and Thomas J. Simpson detailed the isolation of two novel, optically inactive metabolites from the fermentation liquors of P. multicolor (IMI 104602). researchgate.net These compounds were named multicolic acid and this compound. researchgate.net

Table 1: Fungal Source and Co-metabolites of this compound

| Characteristic | Description |

| Producing Organism | Penicillium multicolor |

| Co-metabolites | Multicolic acid, Multicolanic acid |

| Chemical Class | 4-Ylidenetetronic Acid |

Early Reports on Structural Hypotheses and Challenges

The initial determination of the chemical structure of this compound was a significant challenge, addressed through a combination of spectroscopic techniques and chemical derivatization. The gross structure was primarily deduced from ultraviolet (U.V.) and nuclear magnetic resonance (NMR) spectroscopy, alongside hydrogenation studies. mdpi.com

In their 1974 paper, Gudgeon, Holker, and Simpson proposed the fundamental structure of this compound as C₁₁H₁₂O₇. researchgate.net They established its relationship to multicolic acid through chemical conversion. Oxidation of the dimethyl derivative of multicolic acid yielded a product identical to the dimethyl derivative of this compound, confirming that this compound contained a carboxylic acid group in its side chain, whereas multicolic acid possessed a primary alcohol. researchgate.net

Table 2: Key Spectroscopic and Chemical Data for this compound Structure Elucidation

| Method | Finding | Reference |

| Mass Spectrometry | Determined molecular formula as C₁₁H₁₂O₇. | researchgate.net |

| Chemical Conversion | Oxidation of multicolic acid derivative confirmed the carboxylic acid side chain. | researchgate.net |

| ¹³C-NMR Spectroscopy | Analysis of [1,2-¹³C]acetate enriched samples established the tetronic acid substitution pattern. | researchgate.netwikipedia.org |

| Chemical Synthesis & NMR | Comparison with synthetic isomers established the E-geometry of the exocyclic double bond. | mdpi.com |

Landmark Studies in Biosynthetic Pathway Delineation

The investigation into how P. multicolor synthesizes this compound began shortly after its discovery. The early hypothesis, based on its polyketide nature, pointed towards a biosynthetic route involving acetate (B1210297) units. researchgate.netpsu.edu

Further elucidation came in 1987 when Holker, Kaneda, Ramer, and Vederas conducted experiments using fermentation under an atmosphere containing ¹⁸O₂. nih.gov The analysis of the resulting this compound by ¹³C-NMR spectroscopy revealed large ¹⁸O-induced isotope shifts. nih.gov These results helped to define the origins of all the oxygen atoms within the molecule, providing more detailed information about its formation from the 6-pentylresorcylate precursor. nih.gov

More recently, advances in genomics have opened new avenues for pathway delineation. A 2024 study identified a putative biosynthetic gene cluster (BGC) for this compound in Penicillium sclerotiorum. secondarymetabolites.org This cluster was found to contain genes encoding for key enzymes such as a polyketide synthase (PKS), a non-ribosomal peptide synthetase (NRPS), a thioesterase, and various oxidoreductases, providing a genetic blueprint for the proposed biosynthetic steps. secondarymetabolites.org

Table 3: Milestones in the Biosynthetic Study of this compound

| Year | Study Focus | Key Finding | Researchers |

| 1974 | Isotopic Labeling | Biosynthesis proceeds via oxidative cleavage of 6-pentylresorcylic acid. | Gudgeon, Holker, Simpson researchgate.netwikipedia.org |

| 1987 | ¹⁸O Labeling | Confirmed the origin of oxygen atoms from the aromatic precursor. | Holker, Kaneda, Ramer, Vederas nih.gov |

| 2024 | Genome Mining | Identification of a putative biosynthetic gene cluster (BGC) in P. sclerotiorum. | secondarymetabolites.org |

Biosynthetic Pathways and Enzymatic Mechanisms of Multicolosic Acid

Fungal Producers and Ecological Relevance

The production of multicolosic acid has been primarily attributed to fungi of the genus Penicillium. These microorganisms are ubiquitous in various environments and are known for their prolific production of a diverse array of secondary metabolites.

Penicillium multicolor as a Primary Producer

Penicillium multicolor is a well-documented primary producer of this compound. wikipedia.orgrsc.orgrsc.org This filamentous fungus synthesizes a range of secondary metabolites, including this compound, which belongs to the tetronic acid class of compounds. researchgate.net The biosynthesis of this compound in P. multicolor has been the subject of several studies, which have elucidated its polyketide origin and the intricate enzymatic steps involved in its formation. rsc.orgrsc.orgresearchgate.net Research has shown that the production of this compound is part of the broader metabolic activity of this fungus, which also yields other related compounds like multicolanic and multicolic acids. researchgate.net

Penicillium sclerotiorum as a Producer

Penicillium sclerotiorum is another fungal species identified as a producer of this compound. researchgate.netnih.gov This fungus is known for producing a variety of bioactive compounds, including polyketides. nih.gov The biosynthetic gene cluster (BGC) responsible for this compound production has been putatively identified in P. sclerotiorum. nih.govresearchgate.net This discovery has provided significant insights into the genetic basis for the synthesis of this complex molecule and suggests a shared evolutionary origin of the pathway with other producing fungi. P. sclerotiorum also produces other γ-butyrolactone-containing molecules, and multicolic acid has been suggested to function as a quorum-sensing molecule in this species, potentially influencing the production of other secondary metabolites like sclerotiorin. researchgate.net

Polyketide Origin and Assembly Mechanism

The backbone of this compound is derived from the polyketide pathway, a major route for the biosynthesis of a vast array of natural products in fungi, bacteria, and plants. wikipedia.org This process mirrors fatty acid synthesis in its fundamental chemistry but exhibits far greater structural diversity in its products. wikipedia.orgbiorxiv.org

Acetate (B1210297) Precursors and Polyketide Synthase Involvement

The biosynthesis of this compound begins with the condensation of acetate units, which serve as the fundamental building blocks. researchgate.netresearchgate.netufu.br Isotopic labeling studies using [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C]-acetate have confirmed that the carbon skeleton of this compound is assembled from these simple precursors. researchgate.net This assembly is carried out by a large, multifunctional enzyme known as a polyketide synthase (PKS). wikipedia.orgactascientific.complos.org

PKS enzymes catalyze the stepwise condensation of acyl-CoA starter and extender units, typically acetyl-CoA and malonyl-CoA, to build a linear polyketide chain. wikipedia.org In the case of this compound, a putative biosynthetic gene cluster in P. sclerotiorum includes a highly reducing PKS (MtaB) and a nonreducing PKS (MtaF), suggesting a complex assembly process. researchgate.net The genes responsible for polyketide biosynthesis are typically found together in the genome, forming a biosynthetic gene cluster (BGC). actascientific.complos.org

Oxidative Cleavage of Polyketide-Derived Aromatic Intermediates

A crucial and defining step in the biosynthesis of this compound is the oxidative cleavage of an aromatic intermediate derived from the initial polyketide chain. rsc.orgrsc.orgresearchgate.net Isotopic labeling experiments with ¹⁸O₂ have provided strong evidence for this mechanism. rsc.orgrsc.org These studies have shown that the oxygen atoms in the tetronic acid ring of this compound are derived from molecular oxygen, which is consistent with an oxidative ring-cleavage reaction. rsc.orgrsc.org

The proposed aromatic precursor is 6-pentylresorcylate. rsc.orgrsc.org This intermediate is itself formed through the cyclization of the polyketide chain. The subsequent cleavage of this aromatic ring is a key transformation that leads to the characteristic tetronic acid moiety of this compound. researchgate.netresearchgate.netamazon.com This type of oxidative cleavage is a known strategy in the biosynthesis of other fungal metabolites, such as penicillic acid. nih.gov Recent research has identified a putative hydroquinone (B1673460) dioxygenase, MtaD, within the this compound biosynthetic gene cluster in P. sclerotiorum, which is hypothesized to catalyze this critical cleavage step. nih.govresearchgate.net

Key Biosynthetic Intermediates

The pathway from simple acetate units to the final structure of this compound involves several key intermediates. While not all intermediates have been definitively isolated and characterized, their existence is strongly supported by labeling studies and the identification of genes in the biosynthetic cluster.

The primary building blocks for the polyketide chain are acetyl-CoA and malonyl-CoA . Through the action of the polyketide synthase, these are assembled into a linear hexaketide precursor. gla.ac.uk This linear chain then undergoes cyclization to form the aromatic intermediate, 6-pentylresorcylic acid . rsc.orgrsc.orgresearchgate.netamazon.com This resorcylic acid derivative is a central intermediate that is then targeted for oxidative ring fission. The enzymatic cleavage of 6-pentylresorcylic acid, likely proceeding through a hydroquinone intermediate, ultimately yields the tetronic acid core of this compound. nih.govresearchgate.net

Role of 6-Pentylresorcylic Acid as a Proposed Precursor

The biosynthesis of this compound is proposed to proceed via the formation of an aromatic intermediate, 6-pentylresorcylic acid. researchgate.netrsc.orgresearchgate.net This hypothesis is supported by isotopic labeling studies. Experiments using [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C]-acetate in cultures of P. multicolor have shown a labeling pattern in the resulting this compound that is consistent with its formation from acetate through the intermediacy of 6-pentylresorcylic acid. researchgate.netrsc.org This suggests that the carbon skeleton of this compound is assembled via the polyketide pathway to form the aromatic precursor, which then undergoes further modification.

Hydroquinone Cleavage Steps

Enzymology of this compound Biosynthesis

Identification and Characterization of the MtaD Dioxygenase (PaD Homolog)

Functional Analysis of Duf4243-Domain Containing Proteins in Aromatic Cleavage

Roles of Co-Enzymes within the Biosynthetic Gene Cluster (BGC)

High Reducing Polyketide Synthase (MtaB)

The MtaB enzyme is a highly reducing polyketide synthase (hrPKS). researchgate.netnih.gov Fungal hrPKSs are large, multifunctional enzymes responsible for the biosynthesis of a wide array of complex natural products. biorxiv.org These enzymes function in an iterative manner, repeatedly catalyzing the condensation of a starter unit with extender units to build the polyketide chain. biorxiv.orgrasmusfrandsen.dk The "highly reducing" designation refers to the presence of a full complement of reductive domains—ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—which can act on the growing polyketide chain to introduce structural diversity. biorxiv.org In the biosynthesis of this compound, MtaB is responsible for synthesizing a key polyketide intermediate. researchgate.netnih.gov

Thioesterase (MtaC)

MtaC is a thioesterase enzyme that plays a crucial role in the release of the polyketide chain from the synthase machinery. researchgate.netnih.gov Thioesterases are a diverse family of enzymes that catalyze the hydrolysis of thioester bonds, a common linkage in the biosynthesis of fatty acids and polyketides. ebi.ac.uknih.gov In polyketide synthesis, the growing chain is covalently attached to an acyl carrier protein (ACP) domain of the PKS via a thioester bond. rasmusfrandsen.dk The thioesterase domain facilitates the release of the final polyketide product, often through hydrolysis or intramolecular cyclization. ebi.ac.uk In the this compound pathway, MtaC likely acts to cleave the completed polyketide chain from the MtaB or MtaF synthase. researchgate.netnih.gov

Flavin-Dependent Monooxygenase (MtaE)

The enzyme MtaE is a flavin-dependent monooxygenase. researchgate.netnih.gov This class of enzymes utilizes a flavin cofactor (FAD or FMN) to activate molecular oxygen for the insertion of one oxygen atom into a substrate. nih.govwikipedia.orgnsf.gov Flavin-dependent monooxygenases are involved in a vast range of biochemical reactions, including hydroxylation, epoxidation, and Baeyer-Villiger oxidation. nih.govnsf.gov In the biosynthesis of this compound, MtaE is proposed to be one of the tailoring enzymes that modify the polyketide intermediate after its synthesis by the PKS enzymes. researchgate.netnih.gov Its specific role likely involves an oxidative transformation of the polyketide backbone.

Non-Reducing Polyketide Synthase (MtaF)

MtaF is a non-reducing polyketide synthase (NR-PKS). researchgate.netnih.gov Unlike hrPKSs, NR-PKSs lack most or all of the reductive domains. nih.gov This results in the formation of highly oxygenated and often aromatic polyketide backbones. plos.org NR-PKSs typically catalyze the formation of compounds like orsellinic acid and its derivatives. nih.gov In the this compound pathway, MtaF is proposed to work in conjunction with MtaB to produce the initial aromatic intermediate. researchgate.netnih.gov Specifically, it is thought to synthesize orsellinic acid, which serves as a precursor to the subsequent modifications leading to this compound. nih.gov

GMC-Type Oxidoreductase (MtaG)

MtaG belongs to the glucose-methanol-choline (GMC) family of oxidoreductases. researchgate.netnih.gov This is a large and diverse family of flavoproteins that catalyze a wide variety of redox reactions. nih.govebi.ac.uk GMC oxidoreductases are characterized by a conserved FAD-binding domain and are involved in numerous metabolic pathways. nih.govresearchgate.net In the context of this compound biosynthesis, MtaG is another key tailoring enzyme. researchgate.netnih.gov Its function is likely to be an oxidative modification of one of the biosynthetic intermediates, contributing to the final structure of this compound. researchgate.netnih.gov

Genetic Basis of Biosynthesis

The production of secondary metabolites like this compound is governed by a set of genes typically found clustered together on the fungal chromosome. plos.orgnih.gov This organization, known as a biosynthetic gene cluster (BGC), allows for the coordinated regulation and expression of all the enzymes required for the synthesis of a specific compound. secondarymetabolites.orgfrontiersin.org

Elucidation of the this compound Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster responsible for this compound production was identified in Penicillium sclerotiorum. researchgate.netnih.gov The elucidation of this BGC has provided significant insight into the enzymatic machinery required for the synthesis of this polyketide. researchgate.netnih.gov The identified cluster, designated as the mta cluster, contains genes encoding all the enzymes discussed above. researchgate.netnih.gov

The mta BGC was discovered to contain seven genes: mtaA, mtaB, mtaC, mtaD, mtaE, mtaF, and mtaG. researchgate.netnih.gov The functions of the proteins encoded by these genes have been putatively assigned based on sequence homology to known enzymes. researchgate.netnih.gov

| Gene | Encoded Protein | Putative Function |

| mtaA | Cytochrome P450 oxidoreductase | Redox partner for P450 enzymes |

| mtaB | High Reducing Polyketide Synthase (hrPKS) | Synthesis of a polyketide intermediate |

| mtaC | Thioesterase | Release of the polyketide chain |

| mtaD | Duf4243-containing protein | Hydroquinone cleavage |

| mtaE | Flavin-dependent monooxygenase | Oxidative tailoring of the polyketide |

| mtaF | Non-Reducing Polyketide Synthase (NR-PKS) | Synthesis of an aromatic polyketide intermediate (e.g., orsellinic acid) |

| mtaG | GMC-type oxidoreductase | Oxidative tailoring of the polyketide |

The identification of this BGC has allowed for the proposal of a detailed biosynthetic pathway for this compound, starting from simple precursors and involving the coordinated action of the encoded enzymes. researchgate.netnih.gov

Evolutionary Relationships of Biosynthetic Enzymes (e.g., PaDLs)

The evolution of enzymes within the biosynthetic gene clusters (BGCs) of fungal natural products is a key driver of chemical diversity. researcher.life Enzymes often arise through processes like gene duplication and neofunctionalization, where an ancestral enzyme gains a new catalytic ability. nih.gov The biosynthetic machinery for this compound, particularly the PaD-like dioxygenases (PaDLs), provides a clear example of these evolutionary principles at work.

The biosynthesis of this compound in Penicillium sclerotiorum is proposed to involve a crucial oxidative cleavage of an aromatic intermediate, a reaction catalyzed by the enzyme MtaD. researchgate.net MtaD belongs to the DUF4243 protein family, a group of PaD-like dioxygenases. researchgate.net Phylogenetic analysis reveals the evolutionary context of MtaD. It shares a 48.7% sequence identity with PaD, another well-characterized hydroquinone dioxygenase, indicating a shared ancestry and functional relationship. researchgate.net

Broader analyses of the PaDL family using Sequence Similarity Networks (SSNs) further illuminate these relationships. An SSN analysis of 2,730 PaDLs demonstrates that these enzymes segregate into numerous distinct clusters, suggesting that they have evolved to accommodate a wide variety of substrates while maintaining a conserved structural fold. researchgate.netasm.org The placement of MtaD within this network underscores its position within a specific branch of dioxygenases adapted for activity on particular polyketide-derived hydroquinones. researchgate.net

The evolutionary trajectory of gaining new functions is a recurring theme in the biosynthesis of complex fungal metabolites. Parallels can be seen in the evolution of other enzyme classes, such as the Diels-Alderases (DAases), which catalyze stereoselective [4+2] cycloaddition reactions to form polycyclic structures. biorxiv.orgnih.gov Research into various fungal and plant DAases reveals that they have evolved from diverse ancestral proteins. nih.gov For instance, some DAases have evolved from ancestral short-chain dehydrogenases (SDRs), while others have emerged from berberine (B55584) bridge enzyme (BBE)-like oxidocyclases. nih.govnih.govresearchgate.net In these cases, the ancestral enzymatic function is often lost, and the protein scaffold is repurposed to provide a catalytic environment that facilitates a specific pericyclic reaction. nih.gov This process of an enzyme's active site being reconfigured to catalyze a new reaction highlights the remarkable adaptability of enzyme superfamilies in generating novel natural products.

Table 1: Examples of Evolved Biosynthetic Enzymes

| Enzyme | Organism | Proposed/Known Ancestral Enzyme Family | Evolved Function |

|---|---|---|---|

| MtaD | Penicillium sclerotiorum | Hydroquinone Dioxygenase | Oxidative cleavage of aromatic ring researchgate.net |

| MalC/PhqE | Malbranchea aurantiaca / Penicillium herquei | Short-Chain Dehydrogenase (SDR) | Bifunctional Reductase/Diels-Alderase nih.gov |

| MaDA | Morus alba | Berberine Bridge Enzyme (BBE)-like Oxidocyclase | Intermolecular Diels-Alderase nih.govresearchgate.net |

| LepI | Aspergillus sp. | S-adenosyl-l-methionine (SAM)-dependent methyltransferase | Diels-Alderase nih.govescholarship.org |

Structural Elucidation and Stereochemical Characterization of Multicolosic Acid

Classification as a Tetronic Acid Metabolite

Multicolosic acid is classified as a member of the tetronic acid family of metabolites. rsc.org This classification is based on the presence of a core 4-hydroxy-2(5H)-furanone ring, which is the defining structural feature of tetronic acids. These compounds are known for their diverse biological activities and are synthesized by a variety of fungi and bacteria. The gross structure of this compound was initially determined through hydrogenation and spectroscopic studies, including ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Comparative Structural Analysis with Related Metabolites

This compound is structurally related to other tetronic acid metabolites also isolated from Penicillium multicolor, namely multicolanic acid and multicolic acid. rsc.org The structural similarities and differences among these compounds have been elucidated through comparative spectroscopic analysis.

Multicolanic Acid

Multicolanic acid shares the same 4-ylidenetetronic acid core as this compound. The primary difference lies in the side chain attached to the tetronic acid ring. Spectroscopic data comparison, particularly of their dimethyl derivatives, has been crucial in establishing the structural relationship and confirming the E-geometry for both compounds. rsc.org

Multicolic Acid

Similar to multicolanic acid, multicolic acid is a close structural analog of this compound. The structure of multicolic acid was also deduced from the comparison of its spectral data with that of multicolosic and multicolanic acids. This comparative approach was instrumental in confirming the shared ylidenetetronic acid framework and the consistent E-geometry across these related metabolites. rsc.org

Spectroscopic Methodologies for Structure Determination

The definitive structural and stereochemical elucidation of this compound has been heavily reliant on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been indispensable in determining the precise connectivity of atoms and the stereochemistry of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR data have been utilized in its characterization.

A representative table of expected ¹H-NMR data, based on the known structure, would include signals for the protons on the alkyl side chain, the methine proton on the ylidene group, and any exchangeable protons from hydroxyl or carboxylic acid groups.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| Alkyl Chain Protons | 0.8 - 2.5 | m, t, q | 6.0 - 8.0 |

| Ylidene Methine Proton | 5.5 - 6.5 | s | - |

| Carboxylic Acid Proton | 10.0 - 13.0 | br s | - |

| Tetronic Acid OH Proton | 9.0 - 12.0 | br s | - |

| Note: This is a generalized table of expected values for a compound with the structure of this compound. Actual experimental values may vary. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems (chromophores). semanticscholar.org The UV-Vis spectrum of this compound would be recorded by passing a beam of ultraviolet and visible light through a solution of the compound and measuring the absorbance at different wavelengths.

The presence of one or more absorption maxima (λ_max) in the spectrum would indicate the presence of conjugated π-systems, such as conjugated double bonds or aromatic rings. The position and intensity of these maxima can provide clues about the extent and nature of the conjugation. For complex molecules, theoretical calculations are often used to help correlate the observed spectrum with the proposed structure. uibk.ac.at

Illustrative UV-Vis Data for this compound:

This table is a hypothetical representation of expected UV-Vis data for a molecule with a conjugated system.

| Solvent | λ_max (nm) | Interpretation |

| Methanol | 235 | Conjugated diene system |

| Methanol | 280 | Extended conjugation with a carbonyl group |

Mass Spectrometry (MS) in Structure Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of a compound. miamioh.edu High-resolution mass spectrometry (HRMS) of this compound would provide a highly accurate mass measurement, allowing for the calculation of its unique elemental formula (e.g., CₓHᵧO_z).

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to confirm the proposed structure. In these experiments, the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule. libretexts.org The masses of the fragment ions can be rationalized by the cleavage of specific bonds in the structure elucidated by NMR, thereby providing strong corroborative evidence for the proposed connectivity. nih.gov

Determination of Stereochemistry

Defining the complete three-dimensional structure of this compound requires the determination of the absolute configuration of each of its stereocenters. This is a multi-step process that builds upon the previously gathered spectroscopic data.

Relative Stereochemistry from NOESY/ROESY: As discussed in section 4.3.1.5, NOESY and ROESY experiments are the cornerstone for establishing the relative arrangement of atoms. libretexts.org By building a comprehensive map of through-space proton-proton proximities, the relative orientations of substituents on rings and along acyclic chains can be deduced.

Absolute Stereochemistry: Determining the absolute configuration (the actual R/S assignment at each chiral center) is more complex. Several methods can be employed:

Chiral Derivatization: One common approach is the Mosher's method, where a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is reacted with a hydroxyl or amine group in the molecule. usm.edu Analysis of the ¹H-NMR spectra of the resulting diastereomeric esters or amides allows for the assignment of the absolute configuration at the reaction site.

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction provides an unambiguous determination of the absolute stereostructure, provided a heavy atom is present in the structure or can be introduced. beilstein-journals.org

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can be compared with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) for proposed stereoisomers to determine the most likely absolute configuration. rsc.org

By systematically applying this suite of advanced analytical techniques, the complete and unambiguous structure and stereochemistry of this compound can be confidently established.

E-Geometry of the Exocyclic Double Bond

The determination of the stereochemistry of the exocyclic double bond in this compound was a critical step in its complete structural elucidation. Early research established that this compound belongs to a class of 4-ylidenetetronic acid metabolites. The key to assigning the geometry of the double bond as E came from a comparative analysis of nuclear magnetic resonance (NMR) spectroscopic data.

The definitive assignment was achieved through the synthesis of a related compound, methyl (E)-O-methylmulticolanate, and the comparison of its 1H and 13C NMR data with that of the dimethyl derivative of natural multicolanic acid. rsc.org This comparison allowed for the unambiguous establishment of an E-geometry for multicolanic acid, and by extension, for the structurally related this compound. rsc.org

The stereochemistry was further supported by detailed analysis of Nuclear Overhauser Effect (NOE) data. In NOE experiments, the spatial proximity of protons can be determined. For the E-isomer, an NOE is expected between the methoxy group on the tetronic acid ring and the vinylic proton of the exocyclic double bond. The observation of this correlation provides strong evidence for the E-geometry, as such an interaction would be absent in the corresponding Z-isomer due to the larger distance between these groups.

The chemical shifts of the protons and carbons associated with the exocyclic double bond and the adjacent substituents are distinct for the E and Z isomers. In the case of this compound derivatives, the chemical shift of the vinylic proton and the allylic carbons in the side chain are particularly informative for determining the geometry of the double bond.

Below is a table summarizing the key 1H and 13C NMR chemical shifts that are characteristic for the E-geometry of the exocyclic double bond in derivatives of this compound and related compounds.

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Vinylic Proton | ~5.5 - 6.0 | ~100 - 110 |

| C-4 (of tetronic acid) | - | ~165 - 170 |

| C-5 (exocyclic carbon) | - | ~95 - 105 |

| Allylic Protons (in side chain) | ~2.2 - 2.5 | ~25 - 30 |

| Methoxy Group Protons | ~3.8 - 4.2 | ~58 - 62 |

Biological Functionality and Quorum Sensing Roles of Multicolosic Acid

Identification as a Fungal Quorum Sensing Molecule (QSM)

Multicolosic acid has been identified as a quorum sensing molecule (QSM) in fungi, particularly within Penicillium species. mdpi.comresearchgate.net These molecules, also referred to as autoinducers, are small, diffusible chemical signals that are produced and released into the extracellular environment. nih.gov As the fungal population density increases, the concentration of these QSMs surpasses a certain threshold, triggering a coordinated change in gene expression across the population. nih.gov This cell-density-dependent communication is fundamental for various microbial activities, including biofilm formation and the secretion of virulence factors. mdpi.com The discovery of such molecules in fungi, like this compound, paralleled earlier findings in bacteria, revealing a conserved strategy for microbial communication across different kingdoms. mdpi.com

Research has demonstrated that γ-butyrolactone-containing molecules, including this compound and the related multicolic acid, function as QSMs in Penicillium sclerotiorum. researchgate.netnih.gov The exogenous addition of these molecules to fungal cultures has been shown to influence the production of secondary metabolites, confirming their role in regulating fungal behavior in a population-dependent manner. nih.gov

Classification as a Lactone-Containing Signaling Molecule

This compound belongs to a class of lactone-containing signaling molecules. mdpi.com Specifically, it is characterized by a γ-butyrolactone ring structure. nih.gov This structural feature is common among several known fungal QSMs, which are involved in regulating processes such as growth and the production of secondary metabolites. nih.govmdpi.com Other examples of lactone-containing QSMs in fungi include butyrolactone-I, γ-butyrolactone, and multicolanic acid, which have been reported to be active in species like Aspergillus terreus, Aspergillus nidulans, and Penicillium sclerotiorum. mdpi.comnih.gov The lactone ring is a critical component of these molecules, and its integrity is essential for their signaling function.

Table 1: Examples of Lactone-Containing Fungal Quorum Sensing Molecules

| Molecule Name | Fungal Species | Reference |

| This compound | Penicillium sclerotiorum | mdpi.comnih.gov |

| Multicolic acid | Penicillium sclerotiorum | mdpi.comnih.gov |

| Multicolanic acid | Penicillium sclerotiorum | mdpi.comnih.gov |

| Butyrolactone-I | Aspergillus terreus | mdpi.comnih.gov |

| γ-heptalactone | Aspergillus nidulans | nih.gov |

Modulation of Fungal Secondary Metabolism

A key function of this compound as a QSM is the modulation of fungal secondary metabolism. Secondary metabolites are compounds that are not essential for normal growth but play important roles in adaptation, defense, and interaction with other organisms.

Studies have shown that the addition of γ-butyrolactone molecules, such as this compound and its derivatives, to cultures of Penicillium sclerotiorum significantly enhances the production of sclerotiorin. nih.gov Sclerotiorin is a yellow, chlorine-containing pigment with notable biological activities, including the inhibition of phospholipase A2. researchgate.netnih.gov In one study, the introduction of these γ-butyrolactone molecules resulted in a 6.4-fold increase in sclerotiorin production. nih.gov This demonstrates a direct link between the quorum sensing signal (this compound) and the regulation of a specific secondary metabolite.

Table 2: Effect of γ-Butyrolactone Molecules on Sclerotiorin Production

| Fungal Species | Signaling Molecule(s) | Effect on Sclerotiorin Production | Reference |

| Penicillium sclerotiorum | Multicolic acid, this compound, multicolanic acid, and related derivatives | 6.4-times higher production | nih.gov |

The enhanced production of secondary metabolites is a consequence of the QSMs triggering the expression of the genes involved in their biosynthesis. nih.gov this compound and similar γ-butyrolactone molecules act as signals that activate the genetic pathways responsible for producing compounds like sclerotiorin. nih.gov This regulation allows the fungal colony to coordinate the production of these specialized metabolites, likely conferring a competitive advantage or playing a role in the fungus's ecological niche.

Interactions with Quorum Quenching Enzymes

The signaling activity of lactone-containing QSMs like this compound can be disrupted by a process known as quorum quenching. This involves the enzymatic degradation of the signaling molecules, effectively silencing the communication pathway.

Enzymes with lactonase activity are capable of hydrolyzing the lactone ring of signaling molecules, thereby inactivating them. mdpi.com Computational modeling studies, specifically molecular docking, have investigated the interaction between various fungal QSMs and different lactonases. These studies have predicted that this compound can serve as a potential substrate for several of these enzymes. nih.gov For instance, in an analysis of eleven different hydrolytic enzymes, this compound was identified as a potential substrate for seven of them. nih.gov This suggests that the quorum sensing system regulated by this compound is susceptible to quorum quenching mechanisms, which could be a potential strategy for controlling fungal behavior. mdpi.comnih.gov

Table 3: Predicted Interaction of Fungal QSMs with Lactonases

| Quorum Sensing Molecule | Number of Predicted Interacting Lactonases (out of 11) | Reference |

| Multicolic acid | 8 | nih.gov |

| Multicolanic acid | 7 | nih.gov |

| γ-heptalactone | 7 | nih.gov |

| This compound | 7 | nih.gov |

| γ-butyrolactone | 6 | nih.gov |

| Butyrolactone I | 6 | nih.gov |

Molecular Docking and Catalytic Characteristics of Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely utilized in drug discovery to understand how a ligand, such as a chemical compound, might interact with a protein target. The process involves predicting the binding mode and affinity, often represented as a scoring function, of a ligand within the active site of an enzyme. A lower binding affinity value generally indicates a stronger and more stable interaction between the ligand and its target protein.

In silico molecular docking studies are instrumental in identifying the binding poses of a ligand and its interactions with the amino acid residues of the enzyme. These interactions, which can include hydrogen bonds and hydrophobic interactions, are crucial for the stability of the enzyme-ligand complex. The binding of a ligand can induce conformational changes in the enzyme, a concept explained by the induced-fit model. This alteration in the enzyme's three-dimensional structure can either inhibit or enhance its catalytic activity.

Enzyme inhibition is a key area of study where molecular docking is applied. Inhibitors can act through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition.

Competitive inhibition: The inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

Noncompetitive inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding causes a conformational change that reduces the enzyme's catalytic efficiency, regardless of the substrate concentration.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.

The catalytic characteristics of an enzyme, such as its reaction rate and affinity for a substrate (often denoted by Vmax and Km, respectively), are significantly altered by inhibitors. Molecular docking simulations can provide insights into how a compound like this compound might affect these parameters by predicting its binding site and the nature of its interaction with the enzyme.

| Inhibition Type | Inhibitor Binding Site | Effect on Km (Substrate Affinity) | Effect on Vmax (Maximum Reaction Rate) |

|---|---|---|---|

| Competitive | Active Site | Increases | Unchanged |

| Noncompetitive | Allosteric Site | Unchanged | Decreases |

| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases |

Broader Implications in Microbial Communication

Microbial communication, particularly through quorum sensing (QS), is a fundamental process that allows bacteria to coordinate their behavior in a cell-density-dependent manner. mdpi.com This system relies on the production, release, and detection of small signaling molecules called autoinducers. nih.gov When the concentration of these autoinducers reaches a certain threshold, it triggers a coordinated change in gene expression across the bacterial population, leading to collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. mdpi.comnih.gov

Disrupting quorum sensing, a strategy known as quorum quenching, is a promising approach to control bacterial infections without exerting the selective pressure that leads to antibiotic resistance. mdpi.com Compounds that interfere with QS can act in several ways: they can inhibit the synthesis of autoinducers, degrade the signaling molecules, or block the signal receptor. Natural products are a rich source of potential quorum sensing inhibitors.

The implications of interfering with microbial communication are vast. In a medical context, quorum quenching could be used to disarm pathogens, making them more susceptible to conventional antibiotics or the host's immune system. For instance, inhibiting QS can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate and are a major cause of chronic infections. nih.gov

In agriculture, manipulating microbial communication could protect crops from pathogenic bacteria. Furthermore, in industrial settings, controlling biofilm formation is crucial for preventing the fouling of equipment and contamination of products. The study of compounds that can modulate these communication pathways opens up new avenues for developing novel anti-infective strategies that are not based on direct killing of the microbes.

| Quorum Sensing Component | Function | Potential for Inhibition |

|---|---|---|

| Autoinducer Synthase | Enzyme that produces the signaling molecule. | Inhibiting this enzyme stops signal production. |

| Autoinducer Molecule | The chemical signal that diffuses between cells. | Enzymatic degradation of the signal prevents it from reaching its target. |

| Signal Receptor | Protein that binds the autoinducer and initiates a response. | Blocking the receptor with an antagonist molecule prevents signal detection. |

Synthetic Approaches to Multicolosic Acid and Its Analogs

Early Attempts and Challenges in Total Synthesis

The total synthesis of complex natural products like multicolosic acid is often fraught with challenges, and early attempts, though not always successful, provide invaluable insights for future synthetic design. While specific documented early attempts at the total synthesis of this compound remain elusive in readily available literature, the challenges inherent in constructing such a molecule can be inferred from the synthesis of related natural products.

Key challenges in the synthesis of ylidene tetronic acids include:

Stereoselective construction of the ylidene moiety: Achieving the desired (E/Z) geometry of the exocyclic double bond is a significant hurdle.

Regiocontrolled functionalization of the tetronic acid core: Introducing substituents at specific positions of the furanone ring requires precise control over reaction conditions.

These general difficulties have spurred the development of more sophisticated and strategic approaches to access this class of compounds.

Biomimetic Synthetic Strategies

Nature provides a blueprint for the synthesis of complex molecules, and biomimetic strategies aim to emulate these biosynthetic pathways in the laboratory. This compound is a polyketide metabolite, understood to be derived from the oxidative cleavage of an aromatic precursor, 6-pentylresorcylate frontiersin.org. This biosynthetic insight offers a powerful strategic advantage for chemical synthesis.

A plausible biomimetic approach to this compound would involve the following key transformations:

Construction of a suitably substituted aromatic precursor: Synthesis of a molecule resembling 6-pentylresorcylate.

Oxidative cleavage of the aromatic ring: Mimicking the enzymatic ring-opening process to generate the core ylidene tetronic acid skeleton.

While the full laboratory execution of a biomimetic total synthesis of this compound is not extensively detailed in the literature, the understanding of its polyketide origin provides a clear and elegant strategy for retrosynthetic analysis and future synthetic endeavors. This approach, inspired by nature's own synthetic machinery, holds the promise of a more efficient and convergent synthesis.

Advanced Chemical Synthesis Methodologies

To overcome the challenges associated with the synthesis of this compound and its analogs, chemists have developed advanced methodologies that offer greater control and efficiency. These strategies often focus on the construction of the key ylidene tetronic acid core through the use of versatile building blocks and intermediates.

Utilization of Maleic Anhydride Derivatives

A significant advancement in the synthesis of ylidene tetronic acids involves the use of unsymmetrically substituted maleic anhydride derivatives. This approach provides a convergent and flexible route to the desired core structure. The general strategy involves the regioselective reaction of a nucleophile with the maleic anhydride, followed by further transformations to introduce the ylidene moiety.

The key advantage of using unsymmetrically substituted maleic anhydrides lies in the ability to control the regioselectivity of the initial nucleophilic attack, thereby dictating the substitution pattern of the resulting tetronic acid.

Development of Key Intermediates (e.g., 2-methoxy-3-n-pentylmaleic anhydride)

The development of key intermediates is crucial for the successful execution of a synthetic strategy. In the context of this compound synthesis, an intermediate such as 2-methoxy-3-n-pentylmaleic anhydride would be a highly valuable building block. The methoxy group can act as a control element, directing the regioselectivity of subsequent reactions, while the n-pentyl group corresponds to a key structural feature of the natural product.

Advanced Analytical Methodologies for Multicolosic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating multicolosic acid from complex fungal fermentation broths and for its subsequent analysis. Various techniques are employed, each leveraging different physicochemical principles to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of fungal organic acids like this compound. nih.govrsc.org Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. This setup allows for the efficient separation of moderately polar compounds from the crude extract.

The quantification of organic acids is typically performed using a UV detector, as the carboxylic acid and conjugated double bond moieties in this compound exhibit absorbance at low UV wavelengths, commonly around 210 nm. wikipedia.org For accurate quantification, a calibration curve is established using a purified standard of the analyte. The method's sensitivity, accuracy, and reproducibility make it suitable for monitoring the production of this compound in fermentation cultures and for quality control of purified samples. nih.gov

Below is a table detailing typical HPLC conditions for the analysis of fungal organic acids, which are applicable to this compound.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with an acidified aqueous solvent and an organic modifier (e.g., Water with 0.1% Phosphoric Acid and Methanol/Acetonitrile) |

| Flow Rate | 0.6 - 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

This interactive table provides representative parameters for HPLC analysis of fungal organic acids.

For a more comprehensive and sensitive analysis, HPLC is often coupled with mass spectrometry (LC-MS). This powerful hyphenated technique combines the separation capabilities of LC with the mass-analyzing power of MS, enabling the detection and tentative identification of metabolites even at trace concentrations. awi.deresearchgate.net Untargeted metabolomic studies of Penicillium species frequently use LC-MS to profile the full spectrum of secondary metabolites produced under specific culture conditions. awi.de

In the context of this compound research, LC-MS analysis typically involves an electrospray ionization (ESI) source, which is well-suited for ionizing polar organic acids. Analysis can be performed in both positive and negative ion modes to maximize the detection of various compounds. awi.de High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments, thereby aiding in structural elucidation and distinguishing between isobaric compounds. awi.dersc.org

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial analysis and fractionation of fungal extracts. rsc.orgscielo.br It is widely used to monitor the progress of extractions and column chromatography purifications. For the separation of this compound, silica gel 60 F254 plates are commonly used as the stationary phase due to their polarity. scielo.br

The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase, which is a mixture of organic solvents. The choice of solvent system is critical and is determined by the polarity of the target compound. By adjusting the ratio of nonpolar to polar solvents, the retention factor (Rf) of this compound can be optimized for effective separation from other metabolites in the extract. rsc.orgscielo.br Visualization of the separated spots is typically achieved under UV light (at 254 nm and 366 nm), where UV-active compounds appear as dark spots. scielo.br

The table below lists common solvent systems used in TLC for separating fungal metabolites of varying polarities.

| Polarity of Compound | Example Solvent System (v/v) |

| Nonpolar | Hexane / Ethyl Acetate (B1210297) (e.g., 9:1 to 7:3) |

| Medium Polarity | Ethyl Acetate / Hexane (e.g., 1:1) or Chloroform / Methanol (e.g., 95:5) |

| Polar | Dichloromethane / Methanol (e.g., 9:1) |

This interactive table shows representative solvent systems for TLC separation.

High-Resolution Spectroscopic Characterization

Following separation and purification, high-resolution spectroscopic techniques are employed to unambiguously determine the chemical structure of this compound, including its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are necessary to piece together the complete molecular architecture.

Research on the biosynthesis of this compound has utilized 13C NMR spectroscopy to great effect. In studies where P. multicolor was grown in an atmosphere containing ¹⁸O₂, the resulting this compound was methylated and analyzed. rsc.org The 13C NMR spectrum showed not only direct isotope shifts (α-shifts) for carbons bonded to ¹⁸O but also unusually large β-isotope shifts for carbons two bonds away. rsc.org This data was instrumental in defining the origin of all oxygen atoms in the molecule and provided key insights into its formation from an aromatic polyketide precursor, 6-pentylresorcylate.

A full structural assignment requires a suite of NMR experiments.

1D NMR: The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, allowing for the mapping of proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the relative stereochemistry by identifying protons that are close to each other in space, irrespective of their bonding connectivity.

The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's relative stereochemistry.

| Experiment | Information Provided |

| ¹H NMR | Number, chemical environment, and coupling of protons. |

| ¹³C NMR | Number and type of carbon atoms (CH₃, CH₂, CH, C). |

| COSY | Reveals ¹H-¹H spin-spin coupling networks (proton connectivity). |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (nJCH). |

| NOESY/ROESY | Identifies protons that are close in space, aiding stereochemical assignment. |

This interactive table summarizes the key information obtained from various NMR experiments for structural elucidation.

Advanced NMR for Structural Elucidation and Quantitative Analysis

Quantitative NMR (qNMR) for Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for determining the concentration of a substance in a sample. emerypharma.comacanthusresearch.com The technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com For absolute concentration determination, a certified internal standard with a known concentration is added to the sample, and the integrals of the analyte signals are compared to the integrals of the standard's signals. ox.ac.uk

In the context of Mucochloric acid, ¹H qNMR is a suitable method for concentration determination. The Mucochloric acid molecule (C₄H₂Cl₂O₃) possesses distinct protons that can be used for quantification. nih.gov To perform the analysis, a precisely weighed amount of Mucochloric acid and an internal standard (e.g., Maleic acid) are dissolved in a deuterated solvent. acanthusresearch.comox.ac.uk The selection of the internal standard is critical; its signals must not overlap with those of Mucochloric acid. acanthusresearch.com

The concentration of Mucochloric acid can be calculated using the following formula:

Cₓ = (Iₓ / IS) * (N_IS / Nₓ) * (Mₓ / M_IS) * C_IS

Where:

Cₓ = Concentration of Mucochloric acid

Iₓ = Integral of the Mucochloric acid signal

IS = Integral of the internal standard signal

Nₓ = Number of protons giving rise to the Mucochloric acid signal

N_IS = Number of protons giving rise to the internal standard signal

Mₓ = Molar mass of Mucochloric acid

M_IS = Molar mass of the internal standard

C_IS = Concentration of the internal standard

For accurate quantification, experimental parameters such as relaxation delays must be carefully optimized to ensure complete relaxation of the nuclei between pulses. nih.gov

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula of Mucochloric Acid | C₄H₂Cl₂O₃ | |

| Molar Mass of Mucochloric Acid | 168.96 | g/mol |

| ¹H Chemical Shift (approximate) | Varies with solvent | ppm |

| Internal Standard Example | Maleic acid | |

| Molar Mass of Maleic Acid | 116.07 | g/mol |

Spectrometric Techniques for Specific Functional Group Analysis

Spectrometric techniques are indispensable for identifying the functional groups within a molecule. Fourier Transform Infrared (FTIR) spectroscopy is a primary method used for this purpose, as it detects the vibrational frequencies of chemical bonds. gsconlinepress.com

The FTIR spectrum of Mucochloric acid would exhibit characteristic absorption bands corresponding to its functional groups. The presence of a carboxylic acid is identifiable by a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. libretexts.org The carbon-carbon double bond (C=C) within the molecule would show an absorption band in the 1680-1640 cm⁻¹ region. Additionally, the carbon-chlorine (C-Cl) bonds would produce characteristic absorptions in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, researchers can confirm the presence of the key functional groups in Mucochloric acid and assess the purity of the sample.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Carboxylic Acid (O-H) | 3300 - 2500 | Stretching |

| Carbonyl (C=O) | ~1700 | Stretching |

| Alkene (C=C) | 1680 - 1640 | Stretching |

| Carbon-Chlorine (C-Cl) | 800 - 600 | Stretching |

Emerging Research Frontiers and Theoretical Considerations

Elucidation of Broader Biological Activities and Mechanistic Studies

Initial interest in multicolosic acid has been driven by its activity as an inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in fatty acid and cholesterol biosynthesis. rndsystems.comnih.govbocsci.com ACLY catalyzes the conversion of citrate (B86180) into acetyl-CoA, the primary building block for these lipids. bocsci.comnih.gov By inhibiting this enzyme, this compound presents a mechanism for potentially lowering lipid levels, a therapeutic strategy of significant interest.

Beyond its effects on lipid metabolism, research indicates that this compound functions as a quorum-sensing molecule in fungi like Penicillium sclerotiorum. nih.govgoogle.com Quorum sensing is a cell-to-cell communication process that allows microbes to coordinate gene expression and behavior, such as secondary metabolite production, based on population density. nih.govgoogle.com The addition of this compound to P. sclerotiorum cultures has been shown to stimulate the production of other metabolites, highlighting its role in fungal chemical ecology. nih.govgoogle.com Further mechanistic studies are needed to fully understand the pathways through which it exerts these effects. nih.gov

Enzyme Engineering for Enhanced Biosynthesis and Novel Compound Production

The biosynthesis of this compound is a complex process orchestrated by a suite of enzymes encoded within a biosynthetic gene cluster (BGC). nih.gov Central to this pathway is a highly reducing polyketide synthase (PKS), a large, multifunctional enzyme that constructs the carbon skeleton of the molecule from simple precursors. nih.govnih.govmdpi.com The process is similar to fatty acid synthesis and involves iterative condensation cycles. mdpi.com

Metabolic and enzyme engineering present powerful strategies to enhance the production of this compound and to generate novel derivatives. caltech.edunih.gov By modifying the enzymes in the biosynthetic pathway, researchers can potentially increase the yield, which is often low in native producers. caltech.edu Furthermore, engineering PKSs and other tailoring enzymes can allow for the creation of new compounds with altered structures and potentially improved biological activities. nih.govfrontiersin.org This involves techniques like site-directed mutagenesis or domain swapping to alter substrate specificity or the catalytic function of the enzymes. nih.gov The ultimate goal is to develop robust microbial cell factories for the sustainable production of these valuable compounds. mdpi.com

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway

| Enzyme Name (Putative) | Type | Proposed Function in Biosynthesis |

|---|---|---|

| MtaB | Polyketide Synthase (PKS) | Catalyzes the formation of the polyketide backbone from precursor units. nih.gov |

| MtaD | Hydroquinone (B1673460) Dioxygenase | Involved in the oxidative cleavage of an aromatic intermediate, a key step in forming the lactone ring. nih.gov |

| MtaA | Cytochrome P450 Oxidoreductase | Likely involved in oxidation/reduction steps during the modification of the polyketide chain. nih.gov |

| MtaC | Thioesterase | May catalyze the release of the completed polyketide chain from the PKS. nih.gov |

Computational Chemistry Approaches to Structure, Function, and Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating complex natural products like this compound at the molecular level. jstar-research.comschrodinger.com These methods allow researchers to model molecular structures, predict properties, and explore reaction mechanisms that may be difficult to study experimentally. jstar-research.comresearchgate.net

Techniques such as Density Functional Theory (DFT) can be used to calculate the three-dimensional geometry of this compound and to understand its electronic properties, which are key to its reactivity. scielo.org.mxmdpi.com Molecular docking simulations can predict how this compound binds to its enzyme targets, such as ATP-citrate lyase, providing insights into its mechanism of inhibition. schrodinger.com This information is crucial for structure-activity relationship (SAR) studies, which aim to link a molecule's structure to its biological function and can guide the design of more potent analogues. Furthermore, computational models can elucidate the complex catalytic cycles of the biosynthetic enzymes, like PKS and dioxygenases, involved in its formation. nih.gov

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application Area | Potential Insights |

|---|---|---|

| Molecular Docking | Ligand-Protein Interaction | Predicts the binding pose and affinity of this compound in the active site of target enzymes like ATP-citrate lyase. schrodinger.com |

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Calculates molecular geometry, charge distribution, and spectroscopic properties; helps predict reaction pathways. scielo.org.mxmdpi.com |

| Molecular Dynamics (MD) Simulation | Conformational Analysis | Simulates the dynamic behavior of this compound and its complexes with proteins over time, revealing conformational changes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Mechanism Studies | Models the enzymatic reactions in the biosynthetic pathway, such as the steps catalyzed by the PKS and dioxygenase. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design & Optimization | Develops models that correlate chemical structure with biological activity to guide the synthesis of new, more effective derivatives. researchgate.net |

Interdisciplinary Perspectives in this compound Research

The study of this compound exemplifies the necessity of interdisciplinary research, which integrates knowledge and methodologies from multiple scientific fields to tackle complex problems. mdpi.commdpi.comnih.gov Advancing our understanding of this compound requires a collaborative effort that transcends traditional disciplinary boundaries. nih.gov

This research brings together:

Organic Chemistry for the isolation, structure elucidation, and synthesis of this compound and its derivatives.

Microbiology and Mycology to study the producing organisms, their ecology, and the role of this compound as a signaling molecule. nih.gov

Biochemistry and Enzymology to characterize the biosynthetic pathway and the mechanism of action of the compound on its molecular targets. nih.gov

Metabolic Engineering and Synthetic Biology to develop microbial strains for enhanced production and the creation of novel compounds. caltech.edumdpi.com

Computational Chemistry to model the molecule's structure, function, and interactions. schrodinger.com

Pharmacology and Medicinal Chemistry to evaluate its therapeutic potential and guide the development of new drug leads.

By fostering collaboration between these diverse fields, researchers can accelerate the translation of fundamental discoveries about this compound into practical applications. emeraldgrouppublishing.com

Q & A

Basic Research Questions

Q. What are the critical steps in characterizing Multicolosic acid's physicochemical properties for initial research validation?

- Methodological Guidance : Begin with spectroscopic characterization (e.g., NMR, FT-IR) to confirm molecular structure, followed by HPLC or LC-MS for purity assessment (>95% recommended). Include differential scanning calorimetry (DSC) for thermal stability and solubility profiling across pH 1–10. Document all protocols in detail to ensure reproducibility, adhering to guidelines for experimental transparency .

Q. How should researchers design experiments to assess this compound's stability under physiological conditions?

- Methodological Guidance : Use accelerated stability testing with controlled variables (temperature: 25°C–40°C; humidity: 60–75%; pH: 2–8). Employ stability-indicating assays (e.g., UPLC with photodiode array detection) to monitor degradation products. Include kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices during pharmacokinetic studies?

- Methodological Guidance : Use LC-MS/MS with isotopic internal standards for high sensitivity. Validate methods per ICH guidelines (linearity range: 1–1000 ng/mL; precision CV <15%). Include matrix effect assessments (e.g., post-column infusion) to account for ion suppression/enhancement .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding this compound's mechanism of action across different cellular models?

- Methodological Guidance : Conduct cross-model validation using orthogonal assays (e.g., CRISPR knockdowns, fluorescent probes). Perform dose-response curve alignment and statistical triangulation (e.g., Bayesian hierarchical modeling) to identify context-dependent variables. Consult domain experts to evaluate methodological flaws in conflicting studies .

Q. How can multi-omics approaches be integrated to elucidate this compound's systemic effects in preclinical models?

- Methodological Guidance : Combine transcriptomics (RNA-seq) with proteomics (TMT labeling) and metabolomics (untargeted LC-MS) to map pathway interactions. Use bioinformatics tools (e.g., STRING, MetaboAnalyst) for data integration. Validate findings with siRNA silencing or knockout models to establish causality .

Q. What validation frameworks ensure the reproducibility of this compound's bioactivity findings across independent laboratories?

- Methodological Guidance : Implement standardized protocols (e.g., SOPs for cell culture, assay conditions) and blinded inter-laboratory studies. Use reference standards with Certificate of Analysis (CoA) for calibration. Report results following FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers approach the optimization of this compound synthesis routes while maintaining analytical rigor?

- Methodological Guidance : Apply Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, temperature). Use inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Compare yields/purity across routes using ANOVA and prioritize green chemistry metrics (E-factor, atom economy) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Guidance : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply mixed-effects models to account for inter-subject variability. Include sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty in threshold determinations .

Key Considerations for Data Reporting

- Experimental Transparency : Document all materials (e.g., batch numbers, supplier details) and raw data in supplementary files to enable replication .

- Contradiction Analysis : Use triangulation (e.g., orthogonal assays, multi-center validation) to address conflicting results, and report limitations in statistical power or model relevance .

- Ethical Compliance : Declare conflicts of interest and adhere to institutional guidelines for preclinical/clinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.